3,6-Dibutylphthalonitrile
Description
3,6-Dibutylphthalonitrile (CAS: 125773-93-5) is a phthalonitrile derivative substituted with two butyl groups at the 3 and 6 positions of the benzene ring. Phthalonitriles are critical precursors for synthesizing phthalocyanines, polymers, and advanced materials due to their ability to undergo cyclotetramerization . The butyl substituents in 3,6-Dibutylphthalonitrile introduce steric bulk and electron-donating effects, which influence its solubility, thermal stability, and reactivity compared to unsubstituted or differently substituted analogues.
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
3,6-dibutylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2/c1-3-5-7-13-9-10-14(8-6-4-2)16(12-18)15(13)11-17/h9-10H,3-8H2,1-2H3 |
InChI Key |
BHHMTFUALHTLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)CCCC)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
3,6-Dibutylphthalonitrile can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of phthalonitrile with butyl halides in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,6-Dibutylphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phthalocyanines, which are valuable in dye and pigment industries.
Reduction: Reduction reactions can convert the nitrile groups to amines, leading to the formation of diamines.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions include phthalocyanines, diamines, and various substituted derivatives.
Scientific Research Applications
3,6-Dibutylphthalonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of phthalocyanines, which are important in the production of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of high-performance polymers and resins, which have applications in electronics and aerospace industries.
Mechanism of Action
The mechanism of action of 3,6-Dibutylphthalonitrile and its derivatives involves interactions with various molecular targets. For example, phthalocyanines derived from this compound can interact with metal ions to form complexes that exhibit unique electronic and optical properties. These interactions are crucial for their applications in dye-sensitized solar cells and photodynamic therapy.
Comparison with Similar Compounds
Solubility
- 3,6-Dibutylphthalonitrile: The hydrophobic butyl groups enhance solubility in non-polar solvents (e.g., THF, chloroform) but reduce miscibility in polar aprotic solvents compared to hydroxyl- or sulfanyl-substituted analogues .
- Dihydroxylated Alkylsulfanyl Phthalonitriles (e.g., Zorlu et al., 2014): Hydroxyl and sulfanyl groups increase polarity, enabling higher solubility in polar solvents like DMF and DMSO .
- 4-(2-Isopropyl-5-methylcyclohexyloxy)phthalonitrile (Zeng & Xin, 2013): Bulky cyclohexyloxy substituents reduce solubility in non-polar solvents due to steric hindrance .
Thermal Stability
- 3,6-Dibutylphthalonitrile : Butyl groups likely improve thermal stability by hindering molecular degradation through steric protection. Similar alkyl-substituted phthalonitriles exhibit decomposition temperatures >300°C .
- Halogenated Derivatives (e.g., 3,6-Dichlorophthalonitrile): Electron-withdrawing halogen atoms reduce thermal stability compared to alkyl-substituted variants .
Reactivity and Functionalization
Cyclotetramerization
- 3,6-Dibutylphthalonitrile : The electron-donating butyl groups slow cyclotetramerization kinetics compared to unsubstituted phthalonitrile, as observed in analogous alkyl derivatives .
- Click Chemistry-Functionalized Phthalonitriles (Zorlu et al., 2013): Azide- or alkyne-substituted phthalonitriles undergo rapid click reactions, enabling modular material design. Butyl substituents may sterically hinder such reactions .
Research Findings and Trends
- Steric vs. Electronic Effects : Butyl groups prioritize steric stabilization over electronic modulation, making 3,6-Dibutylphthalonitrile preferable for applications requiring thermal resilience but less suited for electrophilic functionalization .
Biological Activity
3,6-Dibutylphthalonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
3,6-Dibutylphthalonitrile is characterized by the presence of two butyl groups attached to the phthalonitrile moiety. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with biological membranes.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of 3,6-dibutylphthalonitrile. Research indicates that it exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are crucial for assessing its effectiveness.
Table 1: Antibacterial Activity of 3,6-Dibutylphthalonitrile
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Enterococcus faecalis | 20 |
| Methicillin-resistant S. aureus | 30 |
These results demonstrate that 3,6-dibutylphthalonitrile has promising antibacterial properties, particularly against resistant strains.
Cytotoxicity and Safety Profile
The cytotoxic effects of 3,6-dibutylphthalonitrile have been evaluated using various cell lines. The compound shows selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.
Table 2: Cytotoxicity Profile of 3,6-Dibutylphthalonitrile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| Normal Human Fibroblasts | >100 |
The data indicate a favorable safety profile for therapeutic applications, as normal cells exhibit significantly higher IC50 values compared to cancer cells.
The mechanism by which 3,6-dibutylphthalonitrile exerts its antibacterial effects appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Studies suggest that the compound may interfere with bacterial efflux pumps, enhancing its efficacy against resistant strains.
Case Studies and Research Findings
- Antimicrobial Resistance : A study investigated the role of 3,6-dibutylphthalonitrile in combating antibiotic resistance in Staphylococcus aureus. The findings indicated that the compound could restore sensitivity to antibiotics when used in combination therapy.
- In Vivo Studies : Animal models demonstrated that administration of 3,6-dibutylphthalonitrile significantly reduced bacterial load in infected tissues without notable toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
